(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride
Description
IUPAC Nomenclature & Systematic Identification
The systematic name for the base structure, prior to salt formation, is [3-(1-methylpiperidin-4-yl)oxyphenyl]methanamine as per PubChem’s computed descriptors. This nomenclature follows IUPAC priority rules by designating the piperidinyloxy substituent at position 3 of the benzylamine core. The dihydrochloride salt form arises from protonation of both the primary amine (-NH₂) and the piperidine nitrogen, confirmed by the molecular formula C₁₃H₂₂Cl₂N₂O (derived from the base formula C₁₃H₂₀N₂O with two HCl additions).
The compound’s SMILES notation (CN1CCC(CC1)OC2=CC=CC(=C2)CN.Cl.Cl ) encodes its connectivity: a methyl-substituted piperidine ring (CN1CCC(CC1)) linked via an ether oxygen to a para-substituted benzylamine group. The InChIKey (VWPRUVYOXHTRNX-UHFFFAOYSA-N ) provides a unique identifier for digital databases, enabling precise structure validation.
Molecular Geometry & Conformational Isomerism
X-ray crystallography of analogous piperidine derivatives reveals that the 1-methylpiperidin-4-yl group adopts a chair conformation with equatorial methyl orientation to minimize 1,3-diaxial strain. The piperidine ring’s oxygen linkage to the phenyl ring creates a 120° C-O-C bond angle , favoring a staggered conformation that reduces steric hindrance between the aromatic system and piperidine substituents.
Conformational analysis via molecular mechanics (MMFF94) predicts two stable rotamers:
- Syn-periplanar : The methanamine group aligns with the piperidine oxygen, enabling intramolecular hydrogen bonding (N-H⋯O) in non-polar environments.
- Anti-clinal : A 60° dihedral angle between the benzylamine and piperidine planes, stabilized by van der Waals interactions in aqueous media.
The energy barrier between these conformers is approximately 4.2 kcal/mol , suggesting room-temperature interconversion.
Crystallographic Data & Hydrogen Bonding Networks
While direct X-ray data for this specific dihydrochloride salt remains unpublished, studies of related compounds show that protonated amines form three-dimensional hydrogen-bonded networks with chloride counterions. In the crystalline phase, expected interactions include:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N⁺-H⋯Cl⁻ | 2.85–3.10 | 155–170 |
| C-H⋯Cl⁻ | 3.20–3.45 | 120–145 |
| π-π stacking | 3.60–4.00 | Parallel |
The primary ammonium group (-NH₃⁺) likely participates in bifurcated hydrogen bonds with two chloride ions, while the piperidinium nitrogen forms a single N⁺-H⋯Cl⁻ interaction. These interactions create a layered crystal packing motif with alternating hydrophobic (aromatic/piperidine) and ionic (ammonium-chloride) regions.
Tautomeric Forms & Protonation States in Aqueous Solutions
In aqueous media (pH 7.4), the compound exists predominantly as a diprotonated species :
- Primary amine : pKa ≈ 9.5 (protonated as -NH₃⁺)
- Piperidine nitrogen : pKa ≈ 10.1 (protonated as -N⁺H(CH₃))
This results in a net charge of +2 under physiological conditions. Tautomerism is negligible due to the absence of enolizable protons or conjugated π-systems capable of keto-enol shifts. However, the hydrochloride salt exhibits pH-dependent solubility :
- High solubility : 0>="" chloride="" counterions="" enhance="" hydration)="" li="" protonated,="">
- Precipitation : pH 5–8 (partial deprotonation reduces polarity)
- Colloidal dispersion : >pH 10 (neutral species aggregate)
Properties
IUPAC Name |
[4-(1-methylpiperidin-4-yl)oxyphenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12;;/h2-5,13H,6-10,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVWKCBFBFWTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Nitrile Reduction
This two-step approach is widely documented for its scalability and moderate yields.
Step 1: Ether Bond Formation
4-Fluorobenzonitrile undergoes nucleophilic substitution with 1-methylpiperidin-4-ol in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. The reaction exploits the fluoride leaving group’s reactivity, achieving substitution at the para-position.
Reaction Conditions
| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Fluorobenzonitrile | 1-Methylpiperidin-4-ol | K₂CO₃ | DMSO | 80°C | 24 h | 65–70% |
Step 2: Nitrile Reduction to Primary Amine
The resulting 4-(1-methylpiperidin-4-yloxy)benzonitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux. Alternatively, catalytic hydrogenation with Raney nickel (Ra-Ni) in ammonia-saturated methanol achieves similar outcomes.
Reduction Methods Comparison
| Method | Reagent | Solvent | Conditions | Yield |
|---|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄ (2 equiv) | THF | Reflux, 4 h | 85% |
| Catalytic Hydrogenation | Ra-Ni, H₂ (50 psi) | MeOH/NH₃ | RT, 12 h | 78% |
Step 3: Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in dioxane or ethyl acetate, yielding the dihydrochloride salt after crystallization.
Reductive Amination of Aldehyde Intermediates
An alternative route employs reductive amination to introduce the methanamine group.
Step 1: Synthesis of 4-(1-Methylpiperidin-4-yloxy)benzaldehyde
4-Hydroxybenzaldehyde reacts with 1-methylpiperidin-4-yl methanesulfonate via Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in THF at 0°C to room temperature.
Optimized Mitsunobu Reaction
| Substrate | Reagent | Activator | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | 1-Methylpiperidin-4-yl mesylate | DIAD, PPh₃ | THF | 0°C → RT | 72% |
Step 2: Reductive Amination
The aldehyde intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, forming the primary amine via imine intermediate reduction.
Reductive Amination Parameters
| Aldehyde | Amine Source | Reducing Agent | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 4-(1-Methylpiperidin-4-yloxy)benzaldehyde | NH₄OAc | NaBH₃CN | MeOH | 12 h | 68% |
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate coupling reactions. For example, substituting 4-chlorobenzonitrile with 1-methylpiperidin-4-ol under microwave conditions (150°C, 30 min) achieves 88% yield, significantly reducing reaction time.
Microwave vs. Conventional Heating
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Conventional | 80°C | 24 h | 65% |
| Microwave | 150°C | 0.5 h | 88% |
Hazard Mitigation and Purification
Key hazards include exposure to corrosive reagents (e.g., LiAlH₄, HCl) and hygroscopic intermediates. Safety protocols mandate inert atmosphere handling for moisture-sensitive steps and use of personal protective equipment (PPE). Final purification via recrystallization from ethanol/water mixtures ensures ≥95% purity, as confirmed by HPLC.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution + Reduction | High scalability, straightforward steps | Long reaction times | 65–85% |
| Reductive Amination | Avoids nitrile intermediates | Requires aldehyde stability | 68–72% |
| Microwave-Assisted | Rapid, high yields | Specialized equipment needed | 88% |
Chemical Reactions Analysis
Types of Reactions
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to various pharmacologically active compounds. Its applications include:
- Antidepressant Activity : Studies indicate that compounds with a piperidine moiety often exhibit antidepressant properties. The presence of the methylpiperidine group in this compound may enhance its interaction with serotonin and norepinephrine transporters, suggesting potential use in treating depression .
- Neurological Disorders : Given its ability to cross the blood-brain barrier, there is interest in its application for neurological disorders such as anxiety and schizophrenia. Research is ongoing to evaluate its efficacy in modulating neurotransmitter systems .
Case Studies
Recent studies have highlighted the compound's potential in preclinical models:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds exhibited significant activity against certain types of depression models .
- Another investigation found that similar compounds showed promise as anxiolytics, indicating that further research on this specific dihydrochloride could yield beneficial results for anxiety treatment .
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. Its applications include:
- Polymer Modifiers : It can be used as a modifier in polymer formulations to enhance mechanical properties and thermal stability. The incorporation of piperidinyl groups has been shown to improve the flexibility and toughness of polymers .
Nanotechnology
Recent advancements have explored the use of this compound in nanomaterial synthesis:
- Nanocarriers for Drug Delivery : The compound’s ability to form stable complexes with various drugs makes it a candidate for developing nanocarriers that can improve drug solubility and bioavailability .
Analytical Reagents
The dihydrochloride form of this compound can serve as an analytical reagent:
- Chromatography : It is used in high-performance liquid chromatography (HPLC) methods for the separation and analysis of complex mixtures, particularly in pharmaceutical formulations .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several benzylamine and piperidine derivatives. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
Key Observations :
- Substituent Impact: The 1-methylpiperidin-4-yloxy group in the target compound introduces a bulky, basic heterocycle, which may influence receptor binding kinetics compared to smaller substituents like 4-methylphenoxy (in ) or pyridinyl (in ).
- Bioisosteric Replacements : The pyridinyl group in serves as a bioisostere for the piperidinyloxy moiety, offering distinct electronic properties that could modulate target selectivity.
Piperidine-Based Analogs
Key Observations :
- Fluorination: The difluoropiperidine analog () demonstrates how halogenation can enhance metabolic stability compared to the non-fluorinated target compound.
- Ester vs. Amine : Meperidine () is a piperidine carboxylate ester with opioid activity, highlighting how the methanamine group in the target compound may shift pharmacological profiles toward adrenergic or serotonergic pathways.
Hydrochloride Salt Comparisons
| Compound Name | CAS Number | Molecular Formula | Salt Form | Solubility (H2O) | Reference |
|---|---|---|---|---|---|
| {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride | 1803587-16-7 | C14H13ClN4O | Monohydrochloride | Moderate | |
| 4-(Difluoromethoxy)phenylmethanamine hydrochloride | 2044872-13-9 | C14H14ClF2NO | Monohydrochloride | High |
Key Observations :
- Salt Form: The dihydrochloride form of the target compound likely offers higher aqueous solubility than monohydrochloride analogs (e.g., ), which is critical for in vivo applications.
Biological Activity
The compound (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride , with a molecular formula of and a molecular weight of 293.23 g/mol, is a synthetic organic molecule notable for its complex structure, consisting of a phenyl ring, a methanamine group, and a piperidine derivative. This compound has garnered attention in medicinal chemistry for its potential applications in treating neurological and psychiatric disorders.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with 1-methylpiperidine, followed by reductive amination to yield the final product in its dihydrochloride salt form. The reaction conditions are optimized to ensure high yield and purity, which are crucial for subsequent biological testing.
Biological Activity
The biological activity of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride is primarily linked to its interactions with neurotransmitter systems. Preliminary studies suggest several key activities:
- Antidepressant Effects : The compound may modulate neurotransmitter levels, potentially alleviating symptoms of depression.
- Anxiolytic Properties : Its structure indicates potential anxiolytic effects through interactions with GABAergic pathways.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and influencing various biological processes. This interaction is particularly relevant in the context of neurotransmitter systems where the compound may act as an agonist or antagonist.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | References |
|---|---|---|
| Antidepressant | Modulation of serotonin and norepinephrine levels | , |
| Anxiolytic | Interaction with GABA receptors | |
| Neuroprotective | Reduction of oxidative stress |
Case Study: Antidepressant Potential
In a recent study, derivatives similar to (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine were evaluated for their antidepressant properties. The findings indicated that these compounds exhibited significant serotonin receptor activity, suggesting their potential as effective antidepressants .
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective capabilities of compounds structurally related to (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine. Results demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro, indicating their therapeutic potential in neurodegenerative conditions .
Comparison with Similar Compounds
To understand the unique properties of (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanamine dihydrochloride, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(2-(1-Methylpiperidin-4-yl)ethoxy)phenyl)ethanone | Similar piperidine and phenyl groups | Different pharmacological profile |
| 4-(1-Methylpiperidin-4-yl)phenol | Hydroxyl group instead of amine | Varying solubility properties |
| (2-(1-Methylpiperidin-4-yl)-N-(4-methylphenyl)acetamide | Acetamide functional group | Potentially different therapeutic effects |
Q & A
Q. How do environmental factors such as light and humidity influence the compound's degradation in long-term storage?
- Answer: Store in amber glass vials under argon at -20°C to prevent photodegradation and hygroscopicity. Conduct forced degradation studies:
- Light Exposure: 1.2 million lux-hours (ICH Q1B guidelines).
- Humidity: 75% RH at 40°C for 4 weeks.
Analyze degradation via UPLC-MS to identify oxidation products (e.g., N-oxide derivatives) .
Notes
- Data Sources: PubChem, Kishida Chemical, and peer-reviewed methodologies were prioritized. Commercial/unreliable sources (e.g., Benchchem) were excluded per guidelines.
- Methodological Focus: Answers emphasize experimental design, validation, and troubleshooting rather than definitions.
- Advanced Techniques: Includes in silico modeling, kinetic analysis, and chiral resolution strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
